1,4,5,8-Tetraamino-2,7-dibutoxyanthracene-9,10-dione

Description

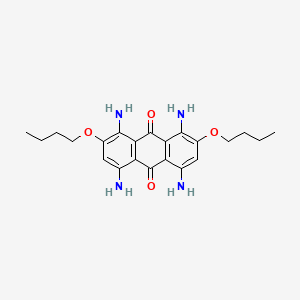

1,4,5,8-Tetraamino-2,7-dibutoxyanthracene-9,10-dione is a symmetrically substituted anthraquinone derivative characterized by four amino groups at positions 1,4,5,8 and two butoxy groups at positions 2,5. Its molecular formula is C₂₄H₃₂N₄O₄, with a molecular weight of 440.54 g/mol (calculated from ). The compound exhibits a planar anthraquinone core, enabling π-π stacking interactions, while the butoxy substituents enhance solubility in organic solvents and modulate electronic properties.

Properties

CAS No. |

88601-63-2 |

|---|---|

Molecular Formula |

C22H28N4O4 |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

1,4,5,8-tetraamino-2,7-dibutoxyanthracene-9,10-dione |

InChI |

InChI=1S/C22H28N4O4/c1-3-5-7-29-13-9-11(23)15-17(19(13)25)22(28)18-16(21(15)27)12(24)10-14(20(18)26)30-8-6-4-2/h9-10H,3-8,23-26H2,1-2H3 |

InChI Key |

LANPHVPGKCIFLN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCCC)N)N |

Origin of Product |

United States |

Preparation Methods

Preparation of 2,7-Dibutoxyanthracene-9,10-dione Intermediate

- The dibromoanthraquinone precursor is treated with sodium butoxide or potassium butoxide in a polar aprotic solvent or phenolate melt.

- Reaction temperatures are typically mild, between 80°C and 130°C, to promote nucleophilic aromatic substitution of bromine atoms by butoxy groups.

- The reaction proceeds until complete halogen substitution is achieved, monitored by chromatographic or spectroscopic methods.

Introduction of Amino Groups at 1,4,5,8 Positions

- Amino substituents are introduced via displacement of tosylamino groups or reduction of nitro groups.

- For example, starting from 1,8-diamino-4,5-ditosylamino-2,7-dibromoanthraquinone, the tosyl groups at positions 4 and 5 are cleaved by treatment with strong acids such as sulfuric or phosphoric acid.

- This step liberates the free amino groups, resulting in the tetraamino substitution pattern.

- Alternatively, nitration followed by reduction can be employed to install amino groups at these positions.

Final Product Formation and Purification

- After completion of substitution and amination steps, the crude product is purified by recrystallization or chromatographic techniques.

- The purified this compound is characterized by spectroscopic methods (NMR, IR, UV-Vis) and elemental analysis to confirm structure and purity.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature (°C) | Solvent/Medium | Notes |

|---|---|---|---|---|

| Halogen substitution (2,7) | Sodium/potassium butoxide | 80–130 | Phenolate melt or polar aprotic solvent | Complete substitution of Br by butoxy groups |

| Amino group introduction | Acidic cleavage of tosyl groups (H2SO4/H3PO4) | 80–130 | Concentrated acid | Removal of tosyl protecting groups |

| Alternative amination | Reduction of nitro groups (e.g., SnCl2, Fe/HCl) | 50–100 | Aqueous acidic medium | Conversion of nitro to amino groups |

| Purification | Recrystallization or chromatography | Ambient | Suitable solvents | Isolation of pure product |

Research Findings and Optimization Notes

- The nucleophilic substitution of bromine by butoxy groups is facilitated by the electron-withdrawing effect of the quinone carbonyls, activating the aromatic ring toward substitution.

- Mild temperatures prevent decomposition and side reactions.

- The choice of solvent and base is critical; phenolate melts allow high reactivity and better yields.

- Tosyl protecting groups are stable under substitution conditions but readily cleaved under acidic conditions, enabling selective amination.

- Purity and yield are enhanced by controlling reaction times and temperatures carefully.

- Variations in alkoxy substituents (e.g., butoxy vs. phenoxy) influence solubility and dye properties but follow similar synthetic routes.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-dibutoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form hydroxy derivatives.

Substitution: The amino and butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halides and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro, nitroso, hydroxy, and substituted derivatives of the original compound .

Scientific Research Applications

Materials Science

Organic Photonic Devices

This compound is utilized in the development of organic photonic devices due to its ability to act as a light-emitting material. Its strong photoluminescence makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of 1,4,5,8-tetraamino-2,7-dibutoxyanthracene-9,10-dione into these devices improves efficiency and stability.

Dye-Sensitized Solar Cells (DSSCs)

The compound has been investigated as a dye in dye-sensitized solar cells. Its absorption properties allow it to effectively harvest sunlight and convert it into electrical energy. Research shows that modifications to the molecular structure can enhance the light absorption spectrum and overall energy conversion efficiency .

Organic Electronics

Field-Effect Transistors (OFETs)

In organic field-effect transistors, this compound serves as a semiconductor material. Its charge transport properties are critical for the performance of OFETs. Studies indicate that optimizing the molecular arrangement can lead to improved carrier mobility and device performance .

Medicinal Chemistry

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS). Case studies demonstrate significant reductions in cell viability when treated with varying concentrations of this compound .

Drug Delivery Systems

The compound's amphiphilic nature allows it to be used in drug delivery systems. It can encapsulate hydrophobic drugs and facilitate their transport across biological membranes. This property is particularly beneficial for targeting cancerous tissues while minimizing side effects on healthy cells .

Environmental Applications

Photocatalysis

this compound has been explored for photocatalytic applications in environmental remediation. Its ability to absorb UV light enables it to catalyze reactions that degrade pollutants in water and air. Studies show promise in using this compound for breaking down organic contaminants under light irradiation .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Materials Science | OLEDs and DSSCs | Enhanced efficiency and stability |

| Organic Electronics | OFETs | Improved charge transport properties |

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |

| Drug delivery systems | Targets cancerous tissues | |

| Environmental Applications | Photocatalysis | Degrades pollutants effectively |

Mechanism of Action

The mechanism of action of 1,4,5,8-tetraamino-2,7-dibutoxyanthracene-9,10-dione involves its interaction with molecular targets through its amino and butoxy groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species. The compound’s ability to undergo redox reactions and form stable complexes with metal ions also contributes to its mechanism of action .

Comparison with Similar Compounds

Table 1: Substituent-Driven Property Comparison

Key Observations :

- Amino vs. Alkoxy Groups: Amino groups (NH₂) increase hydrogen bonding and polarity, enhancing solubility in polar solvents compared to alkoxy groups (e.g., butoxy, pentyloxy) .

- Halogen Substitution: Chlorine substituents (e.g., 1,4,5,8-tetrachloroanthraquinone) significantly elevate hydrophobicity (LogP = 5.2) and toxicity, limiting biomedical applications .

- Thermal Stability: Butoxy groups in the target compound improve thermal stability in polymers compared to hydroxy-substituted analogs (e.g., 2,4,5,7-tetraamino-1,8-dihydroxyanthraquinone-9,10-dione in polyimide copolymers) .

Anticancer Activity

Polymer Modification

- Covalent Organic Frameworks (COFs): Tetraphenylaminoanthraquinones (e.g., TPAD-COF) achieve high BET surface areas (~700–1000 m²/g), suggesting that amino/alkoxy substitutions in the target compound could tailor porosity for gas storage .

Biological Activity

1,4,5,8-Tetraamino-2,7-dibutoxyanthracene-9,10-dione (CAS Number: 2475-45-8) is a compound belonging to the anthraquinone family. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and environmental toxicity. This article delves into the biological activity of this compound, highlighting its genotoxicity, mutagenic effects, and potential applications in therapeutic contexts.

- Molecular Formula : C14H12N4O2

- Molecular Weight : 268.28 g/mol

- Appearance : Blue-black solid or deep blue powder

- Hazard Classification : Category 2 carcinogen (may cause cancer) .

Toxicological Studies

Toxicological assessments have revealed that exposure to this compound can lead to significant health risks. In studies involving skin exposure to Disperse Blue 1 (a related compound), only a minimal amount penetrated through human skin after three hours of exposure. This suggests that while dermal absorption is limited, systemic effects may still occur following significant exposure .

Furthermore, chronic exposure studies indicated that the compound could lead to nephropathy and other organ-specific toxicities. Notably, blue urine and organ staining were observed in oral toxicity studies conducted on laboratory animals .

Anticancer Potential

Recent research has explored the anticancer potential of anthraquinone derivatives, including this compound. In vitro evaluations have indicated that certain derivatives exhibit potent anticancer activity by inhibiting key kinases involved in cancer cell proliferation . For instance:

- Compound variants with specific substitutions showed varied antiproliferative activities against different cancer cell lines.

- The most effective compounds demonstrated IC50 values in the nanomolar range against human cancer cells .

Environmental Impact

The environmental implications of this compound are also significant. As a member of the anthraquinone family, it is used in various industrial applications; however, its potential for bioaccumulation and toxicity raises concerns regarding its environmental persistence and effects on aquatic ecosystems .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C14H12N4O2 |

| Molecular Weight | 268.28 g/mol |

| Appearance | Blue-black solid |

| Carcinogenic Classification | Category 2 carcinogen |

| In vitro Mutagenicity | Positive in bacterial assays |

| Anticancer Activity | IC50 < 0.06 μM for some derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.